molecular formula C7H13N3S B1344406 5-ethyl-4-isopropyl-4H-1,2,4-triazole-3-thiol CAS No. 869941-86-6

5-ethyl-4-isopropyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1344406
CAS No.: 869941-86-6
M. Wt: 171.27 g/mol
InChI Key: QWSRQDOKMZEDAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4-isopropyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl isothiocyanate with hydrazine hydrate to form the intermediate this compound . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-ethyl-4-isopropyl-4H-1,2,4-triazole-3-thiol include other 1,2,4-triazole derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both ethyl and isopropyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets .

Properties

IUPAC Name

3-ethyl-4-propan-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S/c1-4-6-8-9-7(11)10(6)5(2)3/h5H,4H2,1-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSRQDOKMZEDAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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